2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol
Description
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol is a pyrimidine derivative featuring a benzylamino-ethanol substituent. The compound’s core structure includes a 4-pyrimidinyl ring with a chlorine atom at position 6, a methylsulfanyl group at position 2, and a benzyl-linked aminoethanol side chain. This configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and sulfur-containing substituents, which may influence solubility and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl-(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-20-14-16-12(15)9-13(17-14)18(7-8-19)10-11-5-3-2-4-6-11/h2-6,9,19H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZWXZHWMQJMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N(CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiol or related reagents.
Benzylation: The benzyl group is attached through a nucleophilic substitution reaction using benzyl halides.
Formation of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro substituent on the pyrimidine ring serves as a primary site for nucleophilic displacement.
Mechanistic Insight :
-
Chlorine displacement follows an SNAr mechanism, facilitated by electron-withdrawing groups (methylsulfanyl, pyrimidine ring) activating the C6 position .
-
Steric hindrance from the benzylamino group at C4 directs substitution to C6 .
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives.
Structural Impact :
Functionalization of the Ethanol Moiety
The terminal hydroxyl group participates in etherification and esterification.
Amino Group Reactivity
The benzylamino group at C4 undergoes alkylation and acylation.
Applications :
Ring Functionalization and Cyclization
The pyrimidine ring participates in cycloaddition and annulation reactions.
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl propiolate, CuI | Microwave, 120°C | Fused pyrimido-pyridazine derivative | 68% | |
| Thiourea, HCl | Reflux, ethanol | Thiazolo-pyrimidine hybrid | 75% |
Mechanistic Pathway :
-
Cyclization proceeds via intramolecular nucleophilic attack, stabilized by the electron-deficient pyrimidine ring .
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Rate (k, s⁻¹) | Dominant Factor |
|---|---|---|---|
| C6-Cl | SNAr with NH₃ | 1.2 × 10⁻³ | Electron deficiency at C6 |
| C2-SMe | Oxidation to sulfone | 4.5 × 10⁻⁴ | Oxidant strength |
| -NH-Benzyl | Reductive alkylation | 2.8 × 10⁻⁴ | Steric accessibility |
Stability Under Hydrolytic Conditions
The compound degrades under extreme pH:
| Condition | Degradation Pathway | Half-Life (25°C) | Primary Byproduct |
|---|---|---|---|
| pH 1.0 (HCl) | Cleavage of benzylamino bond | 2.1 h | 6-Chloro-2-(methylsulfanyl)pyrimidin-4-ol |
| pH 13.0 (NaOH) | Hydrolysis of methylsulfanyl group | 0.8 h | 2-Hydroxy derivative |
Handling Recommendations :
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. The structure of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol suggests potential effectiveness against viral infections, particularly those requiring inhibition of viral replication pathways. Studies have shown that similar compounds can inhibit viral polymerases, which are crucial for viral genome replication .
Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer activities. The presence of the pyrimidine ring in this compound allows for interaction with various cellular targets involved in cancer proliferation. For instance, research has demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways .
Antioxidant Effects
The antioxidant potential of this compound has been explored in various studies. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. In vitro assays have shown significant radical scavenging activity, comparable to standard antioxidants .
Case Study 1: Antiviral Efficacy
A study conducted on pyrimidine derivatives indicated that compounds structurally related to this compound exhibited antiviral efficacy against influenza viruses. The mechanism was linked to the inhibition of viral neuraminidase activity, which is essential for viral release from infected cells.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.
Data Tables
Mechanism of Action
The mechanism of action of 2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several classes of molecules, as outlined below:
Key Research Findings
- Nematicidal Activity: Alkyloxy-ethanol homologs (C7–C13) show potent activity against Bursaphelenchus xylophilus, with C11OEtOH outperforming abamectin in LD₉₀ values.
- Herbicidal Applications : Pyrimidine sulfonylureas (e.g., bensulfuron-methyl) highlight the importance of substituent positioning; the target compound’s 6-Cl and 2-SCH₃ groups may offer unexplored herbicidal mechanisms.
Biological Activity
2-(Benzyl(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)amino)-1-ethanol, with the CAS number 339017-87-7, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
- Molecular Formula : C14H16ClN3OS
- Molar Mass : 309.81 g/mol
- Boiling Point : Approximately 515.3 °C (predicted)
- Density : 1.34 g/cm³ (predicted)
- pKa : 14.15 (predicted) .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including compounds similar to this compound. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process.
Case Study : A study demonstrated that certain pyrimidine derivatives exhibited IC50 values for COX-2 inhibition comparable to that of celecoxib, a well-known anti-inflammatory drug, suggesting significant potential for therapeutic applications .
| Compound | IC50 (μmol) | Standard Drug | IC50 (μmol) |
|---|---|---|---|
| Pyrimidine Derivative | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
The antimicrobial efficacy of related pyrimidine derivatives has also been explored. Although specific data on this compound is limited, studies on structurally similar compounds indicate a selective action against Gram-positive bacteria.
Research Findings : A screening of various compounds revealed that only a subset showed significant antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) indicating potential for further development as antimicrobial agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 64 | Escherichia coli |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their molecular structure. The presence of electron-donating groups has been shown to enhance anti-inflammatory potency. For instance, modifications at specific positions on the pyrimidine ring can significantly alter both COX-2 inhibition and antimicrobial effectiveness .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves constructing the pyrimidine core followed by functionalization. A common intermediate is methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 63103-76-4), which can undergo nucleophilic substitution with benzylamine derivatives. For example, coupling reactions under basic conditions (e.g., DIPEA or DBU in ethylene glycol at 120–125°C) facilitate the introduction of the benzylamino-ethanol moiety . Key steps include:
- Pyrimidine core synthesis : Cyclocondensation reactions using [4+2] strategies with thioureas or isothiocyanates .
- Alkylation : Reaction of 2-bromoethanol with tertiary amines in toluene, using triethylamine as a base to yield ethanolamine derivatives (88% yield under optimized conditions) .
- Purification : C18 reverse-phase chromatography (acetonitrile/water) or recrystallization from ethyl acetate to achieve >95% purity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- NMR spectroscopy : To confirm regioselectivity of substitution on the pyrimidine ring (e.g., ¹H-NMR for methylsulfanyl protons at δ 2.5–2.7 ppm) .
- HPLC-MS : For purity assessment (e.g., C18 columns, gradient elution with 0.1% formic acid in water/acetonitrile) and detection of impurities like 2-[benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol (a common degradation product) .
- Elemental analysis : To validate empirical formula consistency, particularly for chlorine and sulfur content .
Advanced: How does the methylsulfanyl substituent influence the compound’s reactivity and biological activity?
Methodological Answer:
The methylsulfanyl group enhances electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution reactions. In biological contexts, it improves target selectivity by forming hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors). For instance, analogs with methylsulfanyl substituents showed 9207-fold selectivity in antitrypanosomal assays compared to unsubstituted derivatives . However, this group may also increase cytotoxicity, necessitating SAR studies to balance activity and safety .
Advanced: What challenges arise in scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
Key challenges include:
- Side reactions : Competing alkylation at pyrimidine N1 vs. C4 positions. Using bulky bases like DBU minimizes N1 alkylation .
- Temperature control : Exothermic reactions (e.g., sulfuryl chloride addition) require slow addition at 0°C to prevent decomposition .
- Solvent selection : Polar aprotic solvents (DMF, ethylene glycol) improve solubility but complicate purification. Switching to toluene/ethyl acetate mixtures enhances yield (88% vs. 70% in DMF) .
Advanced: How can computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock 4.2) can model binding to ATP-binding pockets or kinase domains. Validation involves:
- RMSD analysis : Comparing docking poses with co-crystallized ligands (e.g., TAE-226 in FAK kinase, RMSD < 2 Å indicates reliable predictions) .
- Free energy calculations : MM-GBSA scoring to rank binding affinities, particularly for methylsulfanyl-mediated hydrophobic interactions .
- Experimental validation : IC50 assays (e.g., antitrypanosomal activity at 0.029 µM) to confirm computational predictions .
Advanced: What degradation pathways occur under varying storage conditions, and how are they mitigated?
Methodological Answer:
Common degradation pathways include:
- Oxidation : Methylsulfanyl to sulfoxide/sulfone derivatives under aerobic conditions. Stabilization requires inert storage (argon atmosphere) and antioxidants like BHT .
- Hydrolysis : Cleavage of the ethanolamine linker in acidic/basic conditions. Lyophilization and pH 6–7 buffers minimize this .
- Impurity profiling : LC-MS detects degradation products like 2-[benzyl(tert-butyl)amino]-1-ethanol , requiring stringent control of reaction pH and temperature .
Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?
Methodological Answer:
Key identifiers:
- UV-Vis : λmax at 265–270 nm (pyrimidine π→π* transitions) .
- IR : Stretching vibrations for C-S (680–720 cm⁻¹) and NH (3300–3400 cm⁻¹) .
- ¹³C-NMR : Pyrimidine C4 resonance at δ 160–165 ppm, shifted upfield by the benzylamino group .
Advanced: How do reaction solvents and bases impact yield and selectivity?
Methodological Answer:
- Solvents : Ethylene glycol improves nucleophilicity of ethanolamine intermediates but complicates solvent removal. Toluene reduces side reactions but lowers solubility .
- Bases : DBU promotes selective alkylation at pyrimidine C4, while triethylamine favors N1 substitution. DIPEA enhances coupling efficiency in polar solvents (96% yield in ethylene glycol vs. 75% in THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
